![molecular formula C15H23N3O4 B1528134 5-Boc-3-羟基-2-(四氢吡喃-4-基)-2,4,5,6-四氢吡咯并[3,4-c]吡唑 CAS No. 1434128-61-6](/img/structure/B1528134.png)

5-Boc-3-羟基-2-(四氢吡喃-4-基)-2,4,5,6-四氢吡咯并[3,4-c]吡唑

描述

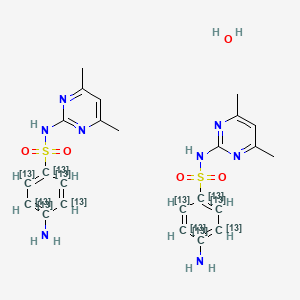

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

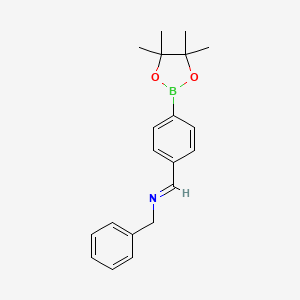

The synthesis of pyrazole derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学研究应用

抗利什曼原虫病和抗疟疾药物开发

吡唑衍生物,包括所讨论的化合物,已被研究用于其作为抗利什曼原虫病和抗疟疾药物的潜力。 该化合物的结构框架允许合成可针对利什曼原虫物种和疟原虫菌株(分别引起利什曼原虫病和疟疾的病原体)进行评估的衍生物 。这些疾病是全球重要的健康问题,开发新的治疗方法至关重要。

分子对接研究

该化合物的吡唑核心可用于分子对接研究,以预测与生物靶标的相互作用。 这在药物发现过程中至关重要,因为可以在其中探索该化合物的结合亲和力和在靶标中的作用机制 。这些研究有助于了解药理学潜力并指导更有效衍生物的设计。

有机合成与催化

在有机化学中,该化合物作为合成复杂分子的宝贵砌块。 其硼酸酯部分在铃木-宫浦交叉偶联反应中特别有用,这些反应对于在医药和精细化学品合成中形成碳-碳键至关重要 .

不对称氢化

该化合物的结构允许它用于不对称氢化反应,这是一种生产手性分子的方法。 这在合成对映异构体纯药物方面意义重大,因为药物的手性会影响其功效和安全性 .

酶和激酶抑制

已知吡唑衍生物抑制各种具有治疗意义的酶和激酶。 可以对该化合物进行修饰以增强其抑制活性,使其成为开发针对这些酶发挥关键作用的疾病的新抑制剂的潜在候选者 .

药效团开发

该化合物的独特结构可以充当药效团,即分子结构中负责特定生物作用的部分。 通过研究该化合物与生物靶标的相互作用,研究人员可以设计出模拟其活性的新药物 .

作用机制

Target of Action

Similar compounds have been used in the preparation of inhibitors of many highly significant therapeutic enzymes and kinases .

Mode of Action

It’s worth noting that similar compounds have been used in the optimization of a series of 2-(quinazolin-2-yl)phenols to generate potent and selective atp-competitive inhibitors of the dna damage response signaling enzyme checkpoint kinase 2 (chk2) .

Biochemical Pathways

Similar compounds have been used in the preparation of inhibitors for various enzymes and kinases, suggesting that it may affect multiple biochemical pathways .

Result of Action

Similar compounds have been used to inhibit the dna damage response signaling enzyme checkpoint kinase 2 (chk2), which plays a crucial role in cell cycle regulation .

未来方向

属性

IUPAC Name |

tert-butyl 2-(oxan-4-yl)-3-oxo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)17-8-11-12(9-17)16-18(13(11)19)10-4-6-21-7-5-10/h10,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBAJAQOHIDKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)NN(C2=O)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

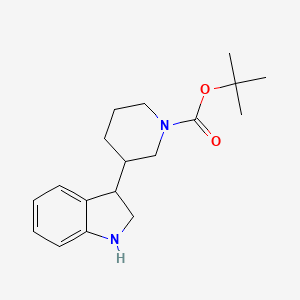

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)

![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)

![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)

![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)

![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)